托芬酸酰基 | A-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

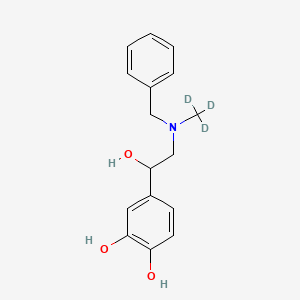

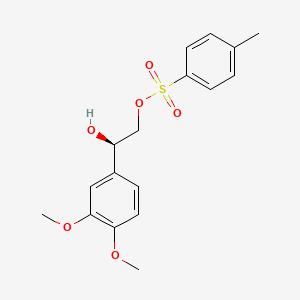

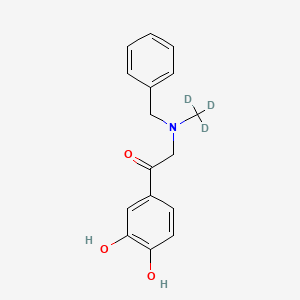

Tolfenamic Acid Acyl-|A-D-Glucuronide is a biochemical compound . It is a glucuronide conjugate of Tolfenamic Acid . The molecular formula of Tolfenamic Acid Acyl-|A-D-Glucuronide is C20H20ClNO8 .

Synthesis Analysis

Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . This process involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .

Molecular Structure Analysis

Tolfenamic Acid Acyl-|A-D-Glucuronide contains a total of 52 bonds; 32 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aromatic), 1 secondary amine (aromatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .

Chemical Reactions Analysis

The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug . This facilitates excretion in both urine and bile .

科学研究应用

Comprehensive Analysis of Tolfenamic Acid Acyl-β-D-Glucuronide Applications

Tolfenamic Acid Acyl-β-D-Glucuronide, with the molecular formula

C20H20ClNO8 C_{20}H_{20}ClNO_{8} C20H20ClNO8

and a molecular weight of 437.83, is a metabolite of Tolfenamic Acid . Below is a detailed analysis of its scientific research applications across various fields:Toxicology Studies: In toxicology, Tolfenamic Acid Acyl-β-D-Glucuronide helps in assessing the safety profile of Tolfenamic Acid. By examining the excretion patterns of this metabolite, scientists can infer the potential toxicity and side effects that may arise from Tolfenamic Acid use, contributing to safer drug development.

Bioanalytical Method Development: This compound is used as a reference material in developing bioanalytical methods. Its stable structure allows for the creation of assays that can accurately measure the presence and concentration of Tolfenamic Acid in biological samples, which is essential for clinical trials and therapeutic monitoring.

Proteomics Research: As a biochemical for proteomics research, Tolfenamic Acid Acyl-β-D-Glucuronide aids in the study of protein expression and function. It can be used to investigate the interaction between Tolfenamic Acid and various proteins, shedding light on the drug’s mechanism of action at the molecular level .

作用机制

Tolfenamic Acid Acyl-|A-D-Glucuronide inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors . The mechanism of action of Tolfenamic Acid Acyl-|A-D-Glucuronide is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action .

未来方向

Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response . This approach can be used for the easy and quantitative evaluation of the reactivity of acyl glucuronides without the need for authentic acyl glucuronide standards and to screen the potential idiosyncratic toxicity of new chemical entities during the early drug discovery phase .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKJMFLLHHYVOM-GHHWKCCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858488 |

Source

|

| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolfenamic Acid Acyl-|A-D-Glucuronide | |

CAS RN |

77605-75-5 |

Source

|

| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)